Ethylenebis(triphenylphosphine)platinum(0) (CAS 12120-15-9) is a highly reactive, 16-electron platinum(0) complex that serves as a premier source of the coordinatively unsaturated 14-electron [Pt(PPh3)2] fragment [1]. Unlike 18-electron platinum precursors or platinum(II) salts that require harsh activation or in situ reduction, this complex relies on the extreme lability of its ethylene ligand, which readily dissociates as a volatile gas under mild conditions [2]. This clean dissociation profile makes it an essential reagent for oxidative addition to activated C-X bonds, a highly efficient homogeneous catalyst for hydrosilylation, and a preferred synthetic precursor for generating complex organoplatinum species without phosphine contamination [3]. For procurement professionals and synthetic chemists, it represents a 'ready-to-use' Pt(0) source that minimizes purification bottlenecks and enables low-temperature reactivity.
A common procurement error is substituting Ethylenebis(triphenylphosphine)platinum(0) with the more ubiquitous Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh3)4]. While both supply the [Pt(PPh3)2] active species, their activation thermodynamics are fundamentally incompatible [1]. Pt(PPh3)4 is an 18-electron complex that must reversibly shed two strongly coordinating triphenylphosphine ligands to reach the active 14-electron state, a process that often requires elevated temperatures and leaves excess free phosphine in the reaction mixture[2]. This free phosphine competes for coordination sites, causing severe product inhibition in catalytic cycles and complicating the chromatographic isolation of sensitive products [3]. In contrast, the 16-electron ethylene complex irreversibly loses ethylene gas, driving the equilibrium forward instantly at room temperature and leaving a pristine reaction environment. Substituting with Pt(PPh3)4 therefore risks stalled reactions, thermal degradation of fragile substrates, and significant yield losses during purification.
The utility of a Pt(0) precursor is dictated by its ability to generate the active 14-electron[Pt(PPh3)2] intermediate. Pt(C2H4)(PPh3)2 achieves this via the irreversible dissociation of ethylene, a gas that escapes the open reaction system, driving the activation equilibrium to 100% completion at room temperature[1]. In contrast, Pt(PPh3)4 requires the reversible dissociation of two equivalents of triphenylphosphine, leaving a high concentration of strongly coordinating ligand in solution [2]. This fundamental difference means that Pt(C2H4)(PPh3)2 provides a stoichiometric, phosphine-free source of the active metal center.
| Evidence Dimension | Leaving group volatility and byproduct generation |
| Target Compound Data | 1 equivalent of volatile ethylene gas (escapes system) |
| Comparator Or Baseline | Pt(PPh3)4 (generates 2 equivalents of non-volatile PPh3) |
| Quantified Difference | 100% elimination of free phosphine byproducts in solution |
| Conditions | Standard solution-phase ligand exchange or oxidative addition |
Eliminating free phosphine prevents product inhibition in catalytic cycles and drastically simplifies the purification of synthesized organoplatinum complexes.
Oxidative addition to activated C-X bonds requires a vacant coordination site on the platinum center. Because Pt(C2H4)(PPh3)2 is a 16-electron complex with a highly labile ethylene ligand, it rapidly undergoes oxidative addition at or below room temperature[1]. Conversely, the 18-electron Pt(PPh3)4 often requires prolonged heating to force the necessary phosphine dissociation before oxidative addition can occur [2]. This thermal requirement makes Pt(PPh3)4 unsuitable for substrates that are thermally unstable or prone to side reactions at elevated temperatures.
| Evidence Dimension | Activation temperature for oxidative addition |
| Target Compound Data | Proceeds rapidly at room temperature (20-25 °C) |
| Comparator Or Baseline | Pt(PPh3)4 (often requires heating to >60 °C) |
| Quantified Difference | Reduction of activation temperature by ≥40 °C |
| Conditions | Oxidative addition to activated carbon-halogen bonds |
Enables the functionalization of thermally fragile substrates and the isolation of kinetically stable, temperature-sensitive organometallic intermediates.
In hydrosilylation reactions, traditional platinum catalysts like Speier's catalyst (H2PtCl6) or K2PtCl4 operate as Pt(II) or Pt(IV) precursors that must be reduced in situ by the silane to form the active Pt(0) species [1]. This reduction step creates a variable induction period and can lead to the formation of colloidal platinum, which catalyzes side reactions like alkene isomerization. Pt(C2H4)(PPh3)2 enters the catalytic cycle directly as a well-defined, homogeneous Pt(0) species, eliminating the induction period and providing highly reproducible, predictable reaction kinetics [2].
| Evidence Dimension | Catalytic induction period |
| Target Compound Data | Zero induction period (direct Pt(0) entry) |
| Comparator Or Baseline | Speier's catalyst / Pt(II) salts (variable induction period due to in situ reduction) |
| Quantified Difference | Complete elimination of the reduction-dependent lag phase |
| Conditions | Homogeneous hydrosilylation of alkenes/alkynes |
Provides precise kinetic control and higher reproducibility in industrial and laboratory hydrosilylation processes, minimizing unwanted side reactions.
Because Pt(C2H4)(PPh3)2 irreversibly loses ethylene as a gas, it is the premier precursor for synthesizing novel Pt(L)(PPh3)2 complexes (where L = fullerenes like C60, alkynes, or novel olefins)[1]. Unlike Pt(PPh3)4, which leaves two equivalents of free triphenylphosphine that must be laboriously separated from the product, this compound allows for direct crystallization or simple solvent washing of the pure target complex.
The ability of Pt(C2H4)(PPh3)2 to generate the 14-electron active species at room temperature makes it ideal for oxidative addition to thermally sensitive activated C-X bonds. This is critical in the synthesis of complex pharmaceutical intermediates or advanced materials where heating (as required by Pt(PPh3)4) would cause substrate decomposition or unwanted isomerization [1].
In specialized hydrosilylation reactions where alkene isomerization or colloidal platinum formation must be strictly avoided, Pt(C2H4)(PPh3)2 serves as a highly controlled, pre-reduced Pt(0) catalyst [2]. By eliminating the induction period associated with Pt(II) or Pt(IV) precursors, it ensures predictable kinetics and high regioselectivity, which is essential for synthesizing high-value organosilanes and silicone polymers.